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molecular formula C12H22N2 B8422406 4-(2-Propyl-piperidin-1-yl)-butyronitrile

4-(2-Propyl-piperidin-1-yl)-butyronitrile

Cat. No. B8422406
M. Wt: 194.32 g/mol
InChI Key: GSNZLQKOEZWAFU-UHFFFAOYSA-N
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Patent
US07485651B2

Procedure details

A mixture of 2-propylpiperidine (550 mg, 4.3 mmol), 4-bromobutyronitrile (430 mg, 3.0 mmol) and potassium carbonate (550 mg, 4.0 mmol) in acetonitrile (5 mL) was stirred at rt for 12 h., followed by addition of a saturated brine (25 mL). The reaction mixture was extracted with ethyl acetate (3×25 mL) and the combined organic phases were dried (MgSO4) and evaporated to dryness to produce crude 8. The crude product was subjected to CC [eluent: CH2Cl2: MeOH (99: 1)] to give pure 8 (0.48 g, 83%); LC-MS [M+H]+ 194 (cald. 194.2).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1)[CH2:2][CH3:3].Br[CH2:11][CH2:12][CH2:13][C:14]#[N:15].C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl.CO>C(#N)C.[Cl-].[Na+].O>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][N:5]1[CH2:11][CH2:12][CH2:13][C:14]#[N:15])[CH2:2][CH3:3] |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C(CC)C1NCCCC1
Name
Quantity
430 mg
Type
reactant
Smiles
BrCCCC#N
Name
Quantity
550 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Four
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 12 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce crude 8

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CC)C1N(CCCC1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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